2-Oxazolesulfonyl chloride
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Overview
Description
2-Oxazolesulfonyl chloride is a chemical compound with the molecular formula C3H2ClNO3S and a molecular weight of 167.57 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxazolesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of oxazole with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Another method involves the use of sulfuryl chloride in the presence of a catalyst to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
2-Oxazolesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs with potential therapeutic effects.
Industry: This compound is utilized in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-oxazolesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-oxazolesulfonyl chloride include:
2-Oxazolesulfonic acid: A derivative where the sulfonyl chloride group is replaced by a sulfonic acid group.
2-Oxazolesulfonamide: A compound where the sulfonyl chloride group is replaced by a sulfonamide group.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable reagent in organic synthesis and various industrial applications .
Properties
CAS No. |
184170-50-1 |
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Molecular Formula |
C3H2ClNO3S |
Molecular Weight |
167.57 g/mol |
IUPAC Name |
1,3-oxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C3H2ClNO3S/c4-9(6,7)3-5-1-2-8-3/h1-2H |
InChI Key |
GLKDGYRKXGSBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
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